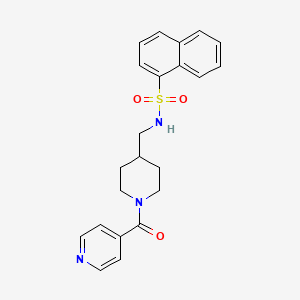
N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-isonicotinoylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a naphthalene sulfonamide backbone, which is known for its diverse biological activities. The presence of the isonicotinoyl and piperidine moieties may contribute to its pharmacological properties.
Research indicates that sulfonamide derivatives often exhibit their biological effects through interaction with specific protein targets. For instance, derivatives of naphthalene sulfonamide have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic processes and inflammatory responses. Inhibition of FABP4 has therapeutic implications for conditions such as diabetes and atherosclerosis .
Antimicrobial Activity
Naphthalene sulfonamides have demonstrated antimicrobial properties. Studies show that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor potential. For example, studies involving naphthalene sulfonamide derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The observed cytotoxicity is attributed to the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- FABP4 Inhibition : A study reported the identification of several naphthalene sulfonamide derivatives as selective FABP4 inhibitors. These compounds exhibited binding affinities comparable to established inhibitors, suggesting potential for therapeutic development in metabolic disorders .
- Antibacterial Efficacy : Another investigation assessed the antibacterial activity of various naphthalene sulfonamides against clinical isolates. The results indicated that specific modifications to the sulfonamide group enhanced antibacterial potency, highlighting structure-activity relationships that could guide future drug design .
- Antitumor Screening : A series of naphthalene sulfonamide derivatives were screened for cytotoxic effects on human cancer cell lines. Results showed that certain compounds induced significant apoptosis in cancer cells, suggesting their potential as anticancer agents .
Table 1: Biological Activities of Naphthalene Sulfonamide Derivatives
| Compound Name | Target | Activity Type | IC50 Value (µM) |
|---|---|---|---|
| Compound A | FABP4 | Inhibitor | 0.5 |
| Compound B | E. coli | Antibacterial | 32 |
| Compound C | MCF-7 | Antitumor | 15 |
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Presence of isonicotinoyl | Increased binding affinity to FABP4 |
| Piperidine ring | Enhanced solubility and stability |
| Sulfonamide group | Essential for antimicrobial activity |
Propiedades
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(19-8-12-23-13-9-19)25-14-10-17(11-15-25)16-24-29(27,28)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,12-13,17,24H,10-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFROGBRZGWPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













